molecular formula C15H14FNO B1319333 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine CAS No. 937596-45-7

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine

Cat. No.: B1319333
CAS No.: 937596-45-7
M. Wt: 243.28 g/mol
InChI Key: MWSXOVIKMZISOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indene substructure (a five-membered ring fused to a benzene ring), an oxy group (-O-), and a phenylamine group (-NH2 attached to a benzene ring) with a fluorine atom at the 5-position .

Scientific Research Applications

Receptor Agonist Studies

A significant area of research involving compounds related to 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine is their role as receptor agonists. For instance, studies have examined the synthesis of related compounds, such as trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, exploring their potential as D2-like dopamine receptor agonists. These compounds demonstrated dopamine D2-like agonist profiles, indicated by their effects on the cyclic guanosine monophosphate (cGMP) content in rat neostriatal membranes (Di Stefano et al., 2005).

Pharmacological Characterization

Another research focus is the pharmacological characterization of similar compounds. For example, studies involving the modulation of 5-HT2A receptor-mediated behavior in rats using 5-HT2C receptor agonists have been conducted. These studies provide insights into the interactions between specific receptor agonists and their effects on animal behavior, contributing to the understanding of their pharmacological properties (Vickers et al., 2001).

Synthesis and Evaluation

Research also extends to the synthesis and evaluation of enantiomeric pairs of related compounds, such as trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indenes. These studies assess their affinity at dopamine D1 and D2 receptors, providing valuable information on their selectivity and potential therapeutic applications (Claudi et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions, particularly when the specific hazards are not known .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSXOVIKMZISOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210155
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937596-45-7
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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